3-{[(Tert-butoxy)carbonyl](2-ethoxyethyl)amino}propanoic acid
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is a Boc-protected amino acid derivative featuring a 2-ethoxyethyl substituent on the amino group and a propanoic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enabling selective deprotection in synthetic workflows, particularly peptide chemistry. The 2-ethoxyethyl side chain introduces ether functionality, enhancing solubility in polar organic solvents while maintaining steric accessibility. This compound is pivotal in drug discovery for constructing modified peptides or prodrugs, where tailored solubility and stability are critical .
Properties
IUPAC Name |
3-[2-ethoxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-5-17-9-8-13(7-6-10(14)15)11(16)18-12(2,3)4/h5-9H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCQDHZLMCLPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(CCC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) with 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are employed for Boc deprotection.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines after Boc deprotection.
Scientific Research Applications
Chemistry: The compound is widely used in peptide synthesis as a protecting group for amines, facilitating the sequential addition of amino acids to form peptides and proteins .
Biology: In biological research, it is used to synthesize peptide-based inhibitors and probes for studying enzyme activity and protein interactions .
Medicine: The compound is employed in the development of peptide-based drugs and therapeutic agents, particularly in the synthesis of protease inhibitors and receptor agonists .
Industry: In the pharmaceutical industry, it is used in the large-scale synthesis of peptide drugs and in the production of complex organic molecules .
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Variations
The following table summarizes key structural and physicochemical differences between the target compound and analogous Boc-protected amino acids:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Polarity) | Primary Applications | |
|---|---|---|---|---|---|---|
| 3-{(Tert-butoxy)carbonylamino}propanoic acid (Target) | C₁₂H₂₃NO₅ | ~261.3* | 2-ethoxyethyl, Boc | High (ether group) | Peptide synthesis, prodrug design | |
| 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (Boc-Aib-OH) | C₉H₁₇NO₄ | 203.24 | Methyl branch, Boc | Moderate | Conformationally constrained peptides | |
| Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate | C₁₁H₂₁NO₅ | 247.29 | Ethoxyethyl, Boc, methyl ester | High (ester) | Intermediate for ester-to-acid conversion | |
| (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid | C₁₄H₁₉NO₄ | 265.31 | Phenyl, Boc | Low (aromatic) | Chiral peptide building blocks | |
| 2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid | C₁₁H₁₅N₂O₄S | 271.31 | Thiazole heterocycle, Boc | Moderate (heterocyclic) | Bioactive peptide modifications |
*Calculated based on substituent contributions.
Key Observations:
Solubility : The 2-ethoxyethyl group in the target compound enhances polarity compared to hydrophobic substituents like phenyl () or methyl (). This makes it advantageous for reactions requiring polar aprotic solvents .
Steric Effects : Boc-Aib-OH () has a methyl branch that imposes steric hindrance, limiting backbone flexibility. The target compound’s linear 2-ethoxyethyl chain offers greater conformational freedom .
Reactivity : The methyl ester derivative () is less reactive in coupling reactions compared to the carboxylic acid form, necessitating hydrolysis for further use .
Physicochemical and Functional Properties
- Melting Points : Boc-protected compounds generally exhibit higher melting points due to crystallinity. For example, Boc-Aib-OH has a melting point >150°C, whereas the target compound’s ether group may lower this slightly .
- Acidity : The carboxylic acid group (pKa ~2.5) is more acidic than ester derivatives (pKa ~4.5), facilitating deprotonation in coupling reactions .
- Chiral Resolution : Enantiomeric purification methods, such as salt formation with chiral amines (e.g., (R)-(+)-α-methylbenzylamine in ), are applicable to the target compound if stereocenters are present .
Biological Activity
3-{(Tert-butoxy)carbonylamino}propanoic acid is a compound that exhibits significant biological activity, primarily due to its structural features which include a tert-butoxycarbonyl (Boc) protecting group and an ethoxyethyl side chain. This article delves into its biological properties, synthesis, and potential applications based on diverse research findings.
- Chemical Formula : C16H23NO5
- Molecular Weight : 309.36 g/mol
- IUPAC Name : (3R)-3-(2-ethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- CAS Number : 1260092-44-1
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | 4 °C |
| MDL No. | MFCD22131322 |
| PubChem CID | 28348442 |
Synthesis
The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves several key steps:
- Protection of the Amino Group : The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
- Formation of the Amide Bond : The protected amino acid reacts with 2-ethoxyethylamine, facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC).
- Deprotection : The Boc protecting group is removed using trifluoroacetic acid (TFA).
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as a therapeutic agent.
Anticancer Activity
Research indicates that compounds similar to 3-{(Tert-butoxy)carbonylamino}propanoic acid may exhibit anticancer properties. For example, studies have shown that derivatives can inhibit specific proteins involved in cancer cell proliferation, such as HSET (KIFC1), which plays a crucial role in centrosome clustering in cancer cells. This inhibition can lead to multipolar spindle formation and increased cell death in cancerous cells .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes. In vitro studies demonstrate that it can interact with target proteins, potentially modulating their activity. The binding affinity and selectivity against specific targets are critical for its application in drug development.
Case Studies and Research Findings
- Inhibition Studies : A study reported that related compounds showed micromolar inhibition of HSET with a mean concentration at 50% inhibition around 13 μM, indicating potential efficacy in targeting cancer cells with amplified centrosomes .
- Biochemical Assays : The compound's interaction with microtubules and its competitive binding to nucleotide sites were characterized through biochemical assays, revealing insights into its mechanism of action .
- Phenotypic Effects : In cellular assays, treatment with related compounds led to observable phenotypic changes in cancer cell lines, including increased multipolarity and altered mitotic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
